
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anti-cancer Applications
Symmetrical N,N'-diarylureas, including derivatives similar in structure to 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea, have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by inhibiting the formation of the eIF2·GTP·tRNA(i)(Met) ternary complex. These compounds, through an optimization process aimed at improving solubility while preserving biological activity, have shown promise as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Neuropeptide Y5 Receptor Antagonists
Research into 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea derivatives has led to the identification of potent neuropeptide Y5 (NPY5) receptor antagonists. Optimization of a lead compound for in vitro potency involved modifications to the stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group on the molecule. The most potent compounds in this series exhibited IC(50)s less than 0.1 nM at the NPY5 receptor, acting as antagonists in cellular assays (Fotsch et al., 2001).
Soluble Epoxide Hydrolase (sEH) Inhibition
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a close analog, serves as a potent inhibitor of soluble epoxide hydrolase (sEH), utilized in research for modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. Despite its extensive use in various animal disease models, studies on its metabolism have been limited. The identification of TPPU metabolites and their contributions to safety and effectiveness has been a critical area of study (Wan et al., 2019).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives, including those structurally similar to 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea, have been synthesized and evaluated for their enzyme inhibition capabilities and anticancer activity. These compounds have shown a range of inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Furthermore, some derivatives exhibited in vitro anticancer activity, indicating their potential as therapeutic agents (Mustafa et al., 2014).
Propriétés
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-4-3-5-16(12-14)21-19(23)20-15-6-8-17(9-7-15)22-11-10-18(13-22)24-2/h3-9,12,18H,10-11,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLAOAAIQACNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2570884.png)
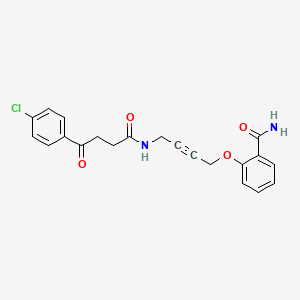
![(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2570886.png)
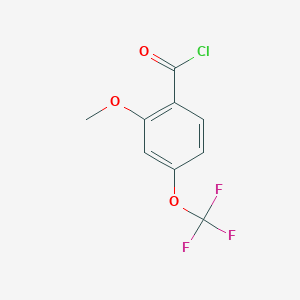
![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)
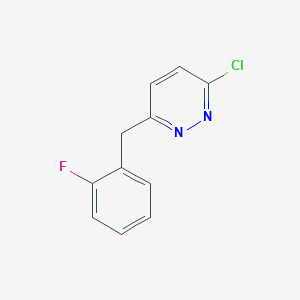
![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2570898.png)
![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)


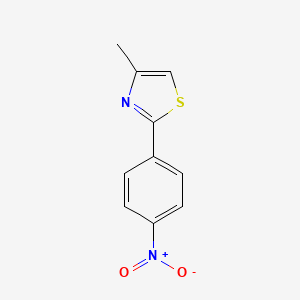
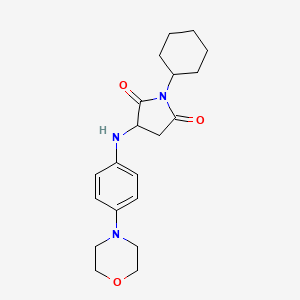
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)